1-(2-Bromoethoxy)-3-ethylbenzene

Description

BenchChem offers high-quality 1-(2-Bromoethoxy)-3-ethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromoethoxy)-3-ethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

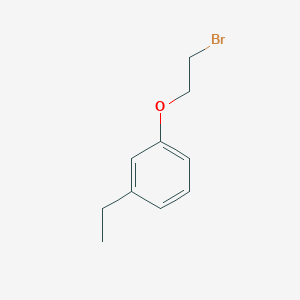

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-bromoethoxy)-3-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-2-9-4-3-5-10(8-9)12-7-6-11/h3-5,8H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUVKYKAWRDETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396823 | |

| Record name | 1-(2-bromoethoxy)-3-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125797-09-3 | |

| Record name | 1-(2-bromoethoxy)-3-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 3-ethylphenyl 2-bromoethyl ether

This guide provides a comprehensive overview of 3-ethylphenyl 2-bromoethyl ether, a versatile chemical intermediate with significant potential in research and development, particularly within the pharmaceutical and materials science sectors. This document will delve into the compound's chemical structure, synthesis, characterization, and known applications, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to 3-ethylphenyl 2-bromoethyl ether

3-ethylphenyl 2-bromoethyl ether is an aromatic ether containing both an ethylphenyl group and a bromoethyl moiety. This unique combination of functional groups makes it a valuable building block in organic synthesis. The presence of the bromine atom provides a reactive site for nucleophilic substitution reactions, while the aromatic ring can be further functionalized. The ether linkage is generally stable under many reaction conditions.

Chemical Structure:

Caption: Chemical structure of 3-ethylphenyl 2-bromoethyl ether.

Synthesis of 3-ethylphenyl 2-bromoethyl ether

The most common and efficient method for synthesizing 3-ethylphenyl 2-bromoethyl ether is through the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

Two-Step Synthesis Approach

A reliable two-step approach is often employed for the synthesis of this compound.

Step 1: Synthesis of 2-(3-ethylphenoxy)ethanol

The first step involves the reaction of 3-ethylphenol with a suitable two-carbon building block containing a hydroxyl group and a leaving group. A common reagent for this is 2-chloroethanol or ethylene oxide. The reaction with 2-chloroethanol is typically carried out in the presence of a base to deprotonate the phenol.

Step 2: Bromination of 2-(3-ethylphenoxy)ethanol

The resulting alcohol, 2-(3-ethylphenoxy)ethanol, is then converted to the corresponding bromide. This can be achieved using various brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).[4]

Direct Synthesis via Williamson Ether Synthesis

A more direct, one-pot synthesis can also be achieved by reacting 3-ethylphenol with an excess of 1,2-dibromoethane in the presence of a base.[5] This method leverages the Williamson ether synthesis pathway where the phenoxide, generated in situ, reacts with one of the bromine atoms of 1,2-dibromoethane.

Caption: General workflow for the direct synthesis of 3-ethylphenyl 2-bromoethyl ether.

Experimental Protocol: Direct Synthesis

The following is a representative protocol for the direct synthesis of 3-ethylphenyl 2-bromoethyl ether.

Materials:

Procedure:

-

To a solution of 3-ethylphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).[5]

-

Stir the mixture vigorously at room temperature for 15-20 minutes.

-

Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Note: The reaction conditions, including the choice of base and solvent, can influence the yield and purity of the product. For instance, using a stronger base like sodium hydride in a solvent like DMF might lead to higher yields but could also promote side reactions.[8]

Characterization and Physicochemical Properties

The structural confirmation and purity assessment of the synthesized 3-ethylphenyl 2-bromoethyl ether are crucial. This is typically achieved through a combination of spectroscopic techniques and physical property measurements.

| Property | Value |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.11 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not readily available, but expected to be elevated due to the molecular weight. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water. |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons, and the two methylene groups of the bromoethyl ether moiety (two triplets).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C-O-C ether linkage, aromatic C-H stretching, and aliphatic C-H stretching.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including a prominent peak corresponding to the loss of the bromine atom.

Chemical Reactivity and Applications

The reactivity of 3-ethylphenyl 2-bromoethyl ether is primarily dictated by the bromoethyl group, which is susceptible to nucleophilic substitution reactions. This makes it a valuable intermediate for introducing the 3-ethylphenoxyethyl moiety into various molecules.

Nucleophilic Substitution Reactions

The bromine atom serves as a good leaving group, allowing for reactions with a wide range of nucleophiles, including:

-

Amines: To form the corresponding amino ethers, which are common scaffolds in medicinal chemistry.

-

Thiols: To produce thioethers.

-

Cyanide: To introduce a nitrile group, which can be further elaborated.

-

Azide: For the synthesis of azido compounds, which are precursors to amines or can be used in "click" chemistry.

Caption: Key nucleophilic substitution reactions of 3-ethylphenyl 2-bromoethyl ether.

Applications in Drug Discovery and Development

Aryl ethers are prevalent structural motifs in many biologically active compounds. The 3-ethylphenyl 2-bromoethyl ether scaffold can serve as a key intermediate in the synthesis of novel therapeutic agents. Its derivatives have the potential to be explored for a variety of pharmacological activities. While specific applications of this exact molecule in commercial drugs are not widely documented, analogous structures are common in pharmaceuticals. For example, bromoethyl ethers are used in the synthesis of various drug intermediates.[9] The 3-ethylphenol moiety itself is used in the synthesis of fragrances, pharmaceuticals, and agrochemicals.[10]

Applications in Materials Science

The reactivity of the bromoethyl group also allows for the incorporation of the 3-ethylphenoxyethyl unit into polymers and other materials. This could be used to modify the properties of materials, such as their thermal stability, solubility, or optical properties. Poly(arylene ether)s, a class of polymers containing aryl ether linkages, are known for their desirable properties.[11]

Safety and Handling

3-ethylphenyl 2-bromoethyl ether should be handled with appropriate safety precautions in a well-ventilated fume hood. As with many bromoalkanes, it is likely to be an irritant to the skin, eyes, and respiratory system.[12] It is also expected to be a flammable liquid.[13] Always consult the Safety Data Sheet (SDS) before handling this compound. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

3-ethylphenyl 2-bromoethyl ether is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its straightforward preparation via the Williamson ether synthesis and the reactivity of its bromoethyl group make it an attractive building block for the synthesis of a wide range of compounds with potential applications in drug discovery, materials science, and other areas of chemical research. Further exploration of the reactivity and applications of this compound is warranted.

References

-

Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (2021, October 23). Williamson ether synthesis. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Syntheses. (2007, January 11). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. Retrieved from [Link]

-

LookChem. (n.d.). Cas 592-55-2,2-Bromoethyl ethyl ether. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Ethylphenol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethylphenol. Retrieved from [Link]

-

ACS Publications. (2021, July 27). Versatile Porous Poly(arylene ether)s via Pd-Catalyzed C–O Polycondensation. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). BROMOETHYL ETHYL ETHER HAZARD SUMMARY. Retrieved from [Link]

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. 3-Ethylphenol - Wikipedia [en.wikipedia.org]

- 7. 3-Ethylphenol | C8H10O | CID 12101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lookchem.com [lookchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. CAS 592-55-2: 2-Bromoethyl ethyl ether | CymitQuimica [cymitquimica.com]

- 13. nj.gov [nj.gov]

molecular weight and formula of 1-(2-Bromoethoxy)-3-ethylbenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(2-Bromoethoxy)-3-ethylbenzene. Due to the limited availability of published research on this specific molecule, this guide leverages established principles of organic chemistry and data from closely related analogs to offer a predictive yet scientifically grounded perspective. This document is intended for researchers, scientists, and professionals in drug development who may consider this and similar compounds as intermediates or building blocks in their synthetic endeavors.

Compound Identification and Physicochemical Properties

1-(2-Bromoethoxy)-3-ethylbenzene is an aromatic ether with the chemical formula C₁₀H₁₃BrO. The presence of an ethylbenzene core, an ether linkage, and a terminal bromoalkyl chain suggests its utility as a versatile synthetic intermediate.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrO | [1], [2] |

| Molecular Weight | 229.11 g/mol | [1] |

| CAS Number | 125797-09-3 | [1] |

| Predicted XlogP | 3.4 | [2] |

| Appearance | (Predicted) Colorless to pale yellow liquid | Based on similar compounds |

Proposed Synthesis: Williamson Ether Synthesis

The most logical and widely applicable method for the synthesis of 1-(2-Bromoethoxy)-3-ethylbenzene is the Williamson ether synthesis. This venerable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this proposed protocol, 3-ethylphenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane.

The use of an excess of 1,2-dibromoethane is crucial to favor the formation of the desired mono-alkylation product over the diaryloxyethane byproduct.

Reaction Scheme

Caption: Proposed synthesis of 1-(2-Bromoethoxy)-3-ethylbenzene.

Step-by-Step Experimental Protocol

This protocol is adapted from a similar synthesis of a mono-alkylated phenol with 1,2-dibromoethane.[3]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethylphenol (1.0 eq), anhydrous potassium carbonate (3.0 eq), and acetone as the solvent.

-

Causality: Potassium carbonate is a mild base sufficient to deprotonate the phenol, forming the nucleophilic phenoxide. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

-

-

Initial Stirring: Stir the mixture at room temperature for 15-20 minutes to ensure complete formation of the phenoxide.

-

Addition of Electrophile: Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.

-

Causality: A threefold excess of 1,2-dibromoethane minimizes the formation of the bis-ether byproduct where the phenoxide reacts with both ends of the dibromoethane.

-

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Evaporate the acetone under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer in vacuo. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 1-(2-Bromoethoxy)-3-ethylbenzene.

Spectroscopic Characterization (Predicted)

As no experimental spectra for 1-(2-Bromoethoxy)-3-ethylbenzene are available in the scientific literature, the following characterization data is predicted based on the analysis of its functional groups and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the bromoethoxy protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.20 | t | 1H | Ar-H (para to ethyl) | Aromatic proton with two ortho neighbors. |

| ~6.80-6.95 | m | 3H | Ar-H | Remaining aromatic protons. |

| ~4.35 | t | 2H | -OCH₂- | Protons on the carbon adjacent to the ether oxygen are deshielded.[4] |

| ~3.65 | t | 2H | -CH₂Br | Protons on the carbon adjacent to the electronegative bromine atom. |

| ~2.65 | q | 2H | -CH₂CH₃ | Benzylic protons split by the methyl group. |

| ~1.25 | t | 3H | -CH₂CH₃ | Methyl protons split by the methylene group. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158 | Ar-C (ether) | Aromatic carbon attached to the ether oxygen. |

| ~145 | Ar-C (ethyl) | Aromatic carbon attached to the ethyl group. |

| ~129 | Ar-CH | Aromatic methine carbon. |

| ~120 | Ar-CH | Aromatic methine carbon. |

| ~115 | Ar-CH | Aromatic methine carbon. |

| ~113 | Ar-CH | Aromatic methine carbon. |

| ~68 | -OCH₂- | Carbon attached to the ether oxygen is deshielded.[4] |

| ~30 | -CH₂Br | Carbon attached to the bromine atom. |

| ~29 | -CH₂CH₃ | Benzylic carbon. |

| ~15 | -CH₂CH₃ | Methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions characteristic of the aromatic ring, the ether linkage, and the alkyl groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3100-3000 | Aromatic C-H | Stretch |

| 2965-2850 | Aliphatic C-H | Stretch |

| ~1600, ~1500 | Aromatic C=C | Stretch |

| ~1250 and ~1040 | Aryl alkyl ether C-O | Asymmetric and symmetric stretch[5][6][7] |

| ~780, ~700 | Aromatic C-H | Out-of-plane bend (meta-disubstituted) |

| ~650 | C-Br | Stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry is expected to yield a molecular ion peak and characteristic fragmentation patterns. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

-

Molecular Ion (M⁺): m/z 228 and 230.

-

Major Fragments (Predicted):

-

Loss of the bromoethyl group (-CH₂CH₂Br) leading to a peak at m/z 121 (3-ethylphenoxide radical cation).

-

Cleavage of the C-Br bond to give a fragment at m/z 149.

-

Benzylic cleavage of the ethyl group to give a fragment at m/z 213 and 215.

-

Predicted Reactivity and Potential Applications

The chemical reactivity of 1-(2-Bromoethoxy)-3-ethylbenzene is dictated by its three main functional components: the aromatic ring, the ether linkage, and the bromoalkyl chain.

Caption: Key reactive sites in 1-(2-Bromoethoxy)-3-ethylbenzene.

-

Nucleophilic Substitution at the Bromoalkyl Chain: The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions. This allows for the introduction of a wide variety of nucleophiles (e.g., amines, azides, cyanides, thiols), making this compound a valuable intermediate for building more complex molecules.

-

Electrophilic Aromatic Substitution: The ethyl and ethoxy groups are ortho-, para-directing activators. This will direct electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) to the positions ortho and para to these substituents.

-

Benzylic C-H Bond Reactivity: The benzylic C-H bonds of the ethyl group are susceptible to radical reactions, such as bromination with N-bromosuccinimide (NBS) under UV irradiation.

Potential Applications in Drug Development

While no specific biological activity has been reported for this compound, its structural motifs are present in many pharmaceutically active molecules.

-

Scaffold for Lead Optimization: The bromoethoxy group serves as a handle for introducing diverse functionalities, which is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). The introduction of bromine into a molecule can favorably affect its therapeutic activity and metabolic profile.[8][9][10][11]

-

Building Block for Aryl Ether-Containing Drugs: The aryl ether linkage is a common feature in many approved drugs. This compound could serve as a precursor for molecules where the terminal bromide is displaced by a pharmacologically relevant group.

Safety and Handling

No specific safety data is available for 1-(2-Bromoethoxy)-3-ethylbenzene. The following recommendations are based on the safety profiles of similar compounds, such as other bromoalkanes and aryl ethers.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity (Predicted): Alkylating agents such as bromoalkanes are often irritants and can be harmful if inhaled, ingested, or absorbed through the skin.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

Conclusion

1-(2-Bromoethoxy)-3-ethylbenzene is a chemical entity with significant potential as a synthetic intermediate, particularly in the fields of medicinal chemistry and materials science. While a lack of published literature necessitates a predictive approach to its properties and reactivity, established chemical principles provide a robust framework for its synthesis and potential applications. This guide serves as a foundational resource for researchers interested in exploring the utility of this and related compounds. Further experimental validation of the data presented herein is encouraged.

References

- Fiveable. (2025, August 15). Spectroscopy of Ethers. Fiveable.

- Chemistry LibreTexts. (n.d.). Ether Infrared spectra.

- Imramovský, A., Pejchal, V., Štěpánková, Š., Vorčáková, K., & Vinšová, J. (2012). Synthesis and Biological Evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)

- Collier, W. E., Schultz, T., & Kalasinsky, V. (1992). Infrared Study of Lignin: Reexamination of Aryl-Alkyl Ether C—O Stretching Peak Assignments. Holzforschung, 46(6), 523-528.

- ChemSpider. (2007, January 11). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis.

- Germán, V. (n.d.). IR spectrum: Ethers. Química Orgánica.

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.

- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis.

- PubChemLite. (n.d.). 1-(2-bromoethoxy)-3-ethylbenzene (C10H13BrO).

- Santa Cruz Biotechnology, Inc. (n.d.). 1-(2-bromoethoxy)-3-ethylbenzene.

- Gornowicz, M., & Bielawska, A. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(5), e1138.

- Gornowicz, M., & Bielawska, A. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Journal of Medical Science, 93(5), e1138.

- Gornowicz, M., & Bielawska, A. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(5), e1138.

- Gornowicz, M., & Bielawska, A. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(5), e1138.

Sources

- 1. fiveable.me [fiveable.me]

- 2. researchgate.net [researchgate.net]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. fiveable.me [fiveable.me]

- 5. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]

- 6. IR spectrum: Ethers [quimicaorganica.org]

- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 9. jms.ump.edu.pl [jms.ump.edu.pl]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

A Researcher's Guide to Safety and Handling of Novel Phenoxyethyl Bromides: An In-Depth Analysis of the Safety Data Sheet

Abstract

Section 1: The Challenge of Limited Safety Data for Novel Compounds

The specified topic, 2-(3-ethylphenoxy)ethyl bromide, represents a common challenge in research and development environments: the absence of comprehensive safety data. While this compound is a valuable intermediate, its specific toxicological and physical hazard profiles are not extensively documented.

In such instances, a Senior Application Scientist must implement a conservative safety paradigm. The core principle is to perform a risk assessment based on the known hazards of structurally similar molecules. For this guide, we will use 2-(2-ethoxyphenoxy)ethyl bromide (CAS: 3259-03-8) as our primary reference analog. This compound shares the critical phenoxyethyl bromide functional core, making its SDS a valuable tool for a preliminary hazard evaluation.

Crucial Caveat: This guide uses an analog for illustrative purposes. While the hazards are likely to be similar, they will not be identical. The toxicological and physical properties can be influenced by the type and position of the substituent on the aromatic ring. Therefore, 2-(3-ethylphenoxy)ethyl bromide should be handled with a degree of caution appropriate for a substance with unknown hazards, assuming a higher level of risk until specific data becomes available.

Section 2: Decoding the Safety Data Sheet for a Structural Analog

We will now proceed with a detailed analysis of the SDS for 2-(2-ethoxyphenoxy)ethyl bromide to build a comprehensive safety profile.

Identification and Chemical Properties

This section provides the fundamental identity of the chemical.

| Property | Data for 2-(2-Ethoxyphenoxy)ethyl bromide |

| CAS Number | 3259-03-8[1][2][3][4] |

| Molecular Formula | C10H13BrO2[3][5] |

| Molecular Weight | 245.11 g/mol [3][5] |

| Synonyms | 1-(2-Bromoethoxy)-2-ethoxybenzene[3][4] |

| Appearance | White to off-white solid or crystal powder[4][6] |

| Melting Point | 41-43°C[6] |

Application Scientist Insight: The low melting point indicates that this substance may be found as a liquid or a low-melting solid, especially in warmer laboratory environments. This is crucial for anticipating its potential for splash hazards versus dust inhalation. Given its primary use as a laboratory chemical and intermediate in syntheses, such as for Tamsulosin, its reactivity is a key consideration for experimental design.[3][5]

Hazard Identification: The Core of the Safety Profile

This is the most critical section for a quick risk assessment. The analog 2-(2-ethoxyphenoxy)ethyl bromide is classified under the Globally Harmonized System (GHS) as follows:

-

Hazard Statements:

-

GHS Pictogram:

dot

Caption: Logical flow from chemical identity to GHS hazards and required safety responses.

First-Aid Measures: Emergency Response Protocol

In case of exposure, immediate and correct action is vital.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][8] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, seek medical attention.[7][8][9] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8][9] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Application Scientist Insight: The emphasis on immediate and prolonged rinsing for skin and eye contact is critical. All labs working with this or similar compounds must have an easily accessible and functioning emergency eyewash station and safety shower. All personnel must be trained on their location and operation.

dot

Caption: Emergency first-aid workflow following an exposure event.

Fire-Fighting & Accidental Release Measures

-

Fire-Fighting: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1] Thermal decomposition can produce irritating and toxic gases like carbon monoxide, carbon dioxide, and hydrogen bromide.[9][10]

-

Accidental Release:

-

Evacuate & Ventilate: Ensure adequate ventilation and remove all ignition sources.

-

Personal Protection: Wear appropriate PPE (see Section 2.5). Avoid breathing vapors, mist, gas, or dust.[1]

-

Containment: Prevent the substance from entering drains.[1]

-

Clean-up: For a solid, sweep up and shovel into a suitable, closed container for disposal. For a liquid, contain the spillage and collect with an electrically protected vacuum cleaner or by wet-brushing.[1]

-

Handling, Storage, and Personal Protection

This section dictates the day-to-day procedures for safe use.

| Control Parameter | Specification |

| Handling | Work under a chemical fume hood. Avoid contact with skin, eyes, and clothing.[7] Avoid ingestion and inhalation.[7] Wash hands thoroughly after handling.[1] Keep away from heat, sparks, and open flames.[9] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[7][8][9] Store away from incompatible materials such as strong oxidizing agents.[9][11] |

| Eye/Face Protection | Wear chemical safety goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][7] |

| Hand Protection | Handle with compatible chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique.[1] |

| Skin/Body Protection | Wear a lab coat. For larger quantities or increased risk of splash, flame-retardant antistatic protective clothing is recommended.[1][7] |

| Respiratory Protection | Not required under normal use with adequate ventilation (i.e., in a fume hood). For large spills or emergencies, a NIOSH-approved respirator may be necessary.[7] |

Section 3: Risk Assessment and the Hierarchy of Controls

When working with a compound like 2-(3-ethylphenoxy)ethyl bromide, where data is incomplete, a prudent risk assessment is paramount. The "Hierarchy of Controls" is the established framework for mitigating exposure.

dot

Caption: The Hierarchy of Controls for mitigating laboratory hazards.

Applying the Hierarchy to 2-(3-ethylphenoxy)ethyl bromide:

-

Elimination/Substitution: Is it possible to use a less hazardous reagent to achieve the same synthetic outcome? This should always be the first consideration in green chemistry and safety.

-

Engineering Controls: Since elimination is often not possible in research, this is the most critical control. All work with this compound must be performed in a certified chemical fume hood. This contains vapors and potential dust, protecting the user from inhalation.

-

Administrative Controls: Develop a Standard Operating Procedure (SOP) for the specific experiment. This document should detail the step-by-step process, the quantities used, the specific hazards (based on this analog analysis), the required PPE, and the emergency procedures. All personnel must be trained on this SOP.

-

Personal Protective Equipment (PPE): This is the last line of defense. Based on the analog data, the mandatory PPE includes:

-

Nitrile gloves.

-

Chemical safety goggles.

-

A buttoned lab coat.

-

Section 4: Conclusion and Senior Scientist Recommendations

The absence of a dedicated SDS for 2-(3-ethylphenoxy)ethyl bromide necessitates a cautious and methodical approach to safety. By analyzing the data for the structural analog 2-(2-ethoxyphenoxy)ethyl bromide, we can reasonably infer a profile of moderate hazard. The primary risks are significant irritation to the skin, eyes, and respiratory tract, with potential for harm if swallowed.

Final Recommendations for Researchers:

-

Treat with Caution: Always handle 2-(3-ethylphenoxy)ethyl bromide as a substance with unknown toxicity, affording it a higher level of respect and control than even this analog analysis might suggest.

-

Mandate Engineering Controls: All manipulations must occur within a fume hood.

-

Utilize Proper PPE: Never work with this compound without the appropriate gloves, goggles, and lab coat.

-

Plan for Emergencies: Ensure all lab members know the location and use of eyewashes, safety showers, and spill kits. The SDS for the analog compound should be readily available in the lab's chemical inventory and safety records.

-

Consult EHS: Engage your institution's Environmental Health & Safety (EHS) department. They are a critical resource for performing risk assessments and can provide expert guidance on handling chemicals with limited data.

By integrating these principles of proactive risk assessment and strict adherence to safety protocols, researchers can confidently and safely advance their scientific objectives.

Section 5: References

-

Anhui Senrise Technology Co., Ltd. (n.d.). Material Safety Data Sheet: 2-(2-Ethoxyphenoxy)ethyl bromide. Retrieved February 24, 2026, from a publicly available SDS.

-

s d fine-chem limited. (n.d.). Chemwatch MSDS 1891: BROMOETHANE. Retrieved February 24, 2026, from [Link]

-

Fisher Scientific. (2024, February 17). SAFETY DATA SHEET: 2-(2-Ethoxyphenoxy)ethyl bromide. Retrieved February 24, 2026, from a publicly available SDS.

-

TradeIndia. (n.d.). 2-(2-Ethoxyphenoxy)Ethylbromide - High Purity Pharmaceutical Intermediate. Retrieved February 24, 2026, from [Link]

Sources

- 1. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-(2-Ethoxyphenoxy)ethyl bromide | 3259-03-8 [chemicalbook.com]

- 4. 2-(2-Ethoxyphenoxy)ethyl bromide | 3259-03-8 [sigmaaldrich.com]

- 5. 2-(2-Ethoxyphenoxy)Ethylbromide - High Purity Pharmaceutical Intermediate at Best Price [somu-group.com]

- 6. 2-(2-Ethoxyphenoxy)ethyl bromide - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.pt [fishersci.pt]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 2-Phenoxyethyl bromide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

solubility of 1-(2-Bromoethoxy)-3-ethylbenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(2-Bromoethoxy)-3-ethylbenzene in Organic Solvents

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Bromoethoxy)-3-ethylbenzene in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles of solubility with practical, field-proven methodologies for its experimental determination. In the absence of extensive published quantitative data for this specific compound, this guide establishes a predictive framework based on the "like dissolves like" principle and the molecule's physicochemical properties. Furthermore, it offers a detailed, self-validating experimental protocol for researchers to determine precise solubility values. All discussions are grounded in authoritative chemical principles, with comprehensive citations provided.

Introduction: Understanding 1-(2-Bromoethoxy)-3-ethylbenzene

1-(2-Bromoethoxy)-3-ethylbenzene is an organic compound featuring an ethyl-substituted benzene ring linked to a bromoethoxy group via an ether linkage.[1][2] Its molecular structure, comprising both a nonpolar aromatic ring and alkyl chain, alongside a more polar ether and bromo group, suggests a nuanced solubility profile across solvents of varying polarities.[3] Understanding this profile is critical for a variety of applications, including its use as a synthetic intermediate, in purification processes like recrystallization, and for the formulation of solutions for screening and analysis.[4][5]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrO | [1] |

| Molecular Weight | 229.11 g/mol | [1][6] |

| Appearance | Assumed to be a liquid or solid at room temperature | |

| Predicted XlogP3 | 3.9 | [6] |

The predicted XlogP3 value of 3.9 indicates a significant nonpolar character, suggesting a higher affinity for nonpolar organic solvents over polar ones like water.[6] The principle of "like dissolves like" is the cornerstone of predicting solubility behavior.[7] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

Theoretical Framework for Solubility Prediction

The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of mixing. In the context of 1-(2-Bromoethoxy)-3-ethylbenzene, the following intermolecular forces are at play:

-

London Dispersion Forces: Present in all molecules, these are the primary forces for the nonpolar ethylbenzene moiety.[7]

-

Dipole-Dipole Interactions: Arising from the polar C-Br and C-O bonds.

-

Hydrogen Bonding: 1-(2-Bromoethoxy)-3-ethylbenzene can act as a hydrogen bond acceptor at the ether oxygen, but not a donor.

Based on these characteristics, we can predict its general solubility in different classes of organic solvents.

Predicted Solubility Profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene, Diethyl Ether | High | The nonpolar ethylbenzene portion of the molecule will have strong London dispersion force interactions with these solvents.[7] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | High to Moderate | These solvents possess dipoles that can interact favorably with the polar ether and bromo functionalities. The overall nonpolar character of the solute will still contribute significantly to solubility. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | The ability of these solvents to hydrogen bond with each other is a strong cohesive force. While some interaction with the ether oxygen is possible, the large nonpolar part of the solute will disrupt the solvent's hydrogen bonding network, limiting solubility. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | The strong hydrogen bonding network of water and the high polarity of DMSO are not effectively overcome by the solute's intermolecular forces.[8] |

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a rigorous experimental approach is necessary. The following protocol outlines the widely accepted isothermal shake-flask method, which is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[9]

Materials and Equipment

-

1-(2-Bromoethoxy)-3-ethylbenzene (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or screw-capped test tubes

-

Constant temperature orbital shaker or rotator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Calibrated analytical instrument (e.g., HPLC-UV, GC-FID)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-(2-Bromoethoxy)-3-ethylbenzene to a series of vials containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.[8]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

-

-

Sampling and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of 1-(2-Bromoethoxy)-3-ethylbenzene of known concentrations in the test solvent.

-

Analyze the standards and the diluted sample using a suitable and validated analytical method (e.g., HPLC-UV or GC-FID).

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting value is the solubility of 1-(2-Bromoethoxy)-3-ethylbenzene in the specific solvent at the experimental temperature.

-

Safety and Handling

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.[11][12]

-

Consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.

Conclusion

This technical guide has provided a detailed overview of the . By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can confidently select appropriate solvents for their work and accurately determine quantitative solubility values. The principles and methodologies outlined herein are fundamental to the successful handling and application of this compound in research and development settings.

References

- Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- Avdeef, A. (2012). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.

- Quora. (2017, June 24). How can you determine the solubility of organic compounds?

- Sigma-Aldrich. (n.d.). 1-bromo-3-(2-bromoethoxy)benzene | 18800-29-8.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- CymitQuimica. (n.d.). CAS 3259-03-8: 1-(2-Bromoethoxy)-2-ethoxybenzene.

- PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethylbenzene | C10H13BrO | CID 28065368.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 1,2-Bis(2-broMoethoxy)benzene synthesis.

- PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183.

- Santa Cruz Biotechnology. (n.d.). 1-(2-bromoethoxy)-3-ethylbenzene | CAS 125797-09-3 | SCBT.

- TCI Chemicals. (2025, February 25). SAFETY DATA SHEET.

- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-(2-Bromoethoxy)2-ethoxybenzene.

- ResearchGate. (2026, February 4). Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer: An Undergraduate Organic Chemistry Laboratory Experiment.

- PubChemLite. (n.d.). 1-(2-bromoethoxy)-3-ethylbenzene (C10H13BrO).

- Googleapis.com. (2005, July 14). WO 2005/063702 A1.

- ResearchGate. (2025, August 7). (PDF) Synthesis and structure of 1,1′,1′′-[(2-bromoethoxy)methanetriyl]tribenzene and 1,1.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene 3259-03-8 | (APAC).

- Benchchem. (n.d.). A Technical Guide to the Organic Solvent Solubility of (3-Bromo-2-methylpropyl)benzene.

- Benchchem. (n.d.). Spectral Data Analysis: A Comparative Guide for 1,3-Dibromo-2-(4-bromophenoxy)benzene and Related Compounds.

- EvitaChem. (n.d.). Buy [2-(2-Bromoethoxy)ethyl]benzene (EVT-14497166).

- Chinese Journal of Chemical Physics. (2012, October 27). Vibrational Spectra and Quantum Calculations of Ethylbenzene.

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C8H10 infrared spectrum of ethylbenzene.

- Wikipedia. (n.d.). Ethylbenzene.

- Tosoh Bioscience. (n.d.). Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns.

Sources

- 1. 1-(2-bromoethoxy)-3-ethylbenzene | CAS 125797-09-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. PubChemLite - 1-(2-bromoethoxy)-3-ethylbenzene (C10H13BrO) [pubchemlite.lcsb.uni.lu]

- 3. CAS 3259-03-8: 1-(2-Bromoethoxy)-2-ethoxybenzene [cymitquimica.com]

- 4. 1,2-Bis(2-broMoethoxy)benzene synthesis - chemicalbook [chemicalbook.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 1-(2-Bromoethoxy)-2-ethylbenzene | C10H13BrO | CID 28065368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. quora.com [quora.com]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.ca [fishersci.ca]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Comparative Technical Analysis: 1-(2-Bromoethoxy)-3-ethylbenzene vs. 1-(2-Bromoethoxy)-2-ethylbenzene

The following technical guide provides an in-depth comparative analysis of 1-(2-Bromoethoxy)-3-ethylbenzene and its regioisomer, referred to here as the 2-ethoxy isomer (specifically 1-(2-Bromoethoxy)-2-ethylbenzene or the ortho-isomer).

Executive Summary

In medicinal chemistry and materials science, (bromoethoxy)ethylbenzenes serve as critical alkylating agents (linkers) for introducing the phenoxyethyl motif into pharmacophores. While 1-(2-Bromoethoxy)-3-ethylbenzene (Meta-isomer) and 1-(2-Bromoethoxy)-2-ethylbenzene (Ortho-isomer) share the same molecular formula (

This guide delineates the structural and functional differences between these isomers to assist researchers in synthesis planning, impurity profiling, and structure-activity relationship (SAR) optimization.

Part 1: Structural Identity & Physicochemical Properties[1][2]

The core difference lies in the spatial arrangement of the ethyl substituent relative to the bromoethoxy chain. This positional isomerism dictates the molecule's symmetry, steric environment, and polarity.

| Feature | Meta-Isomer (3-Ethyl) | Ortho-Isomer (2-Ethyl) |

| IUPAC Name | 1-(2-Bromoethoxy)-3-ethylbenzene | 1-(2-Bromoethoxy)-2-ethylbenzene |

| CAS Number | 125797-09-3 | 915922-20-2 |

| Structure | 1,3-Disubstituted Benzene | 1,2-Disubstituted Benzene |

| Symmetry | ||

| Steric Profile | Low : Substituents are separated by one carbon. | High : "Ortho Effect" creates steric clash between ethyl and ethoxy groups. |

| Geometry | "Bent" or "Linear-like" depending on conformation. | "Kinked" or "U-shaped" due to steric repulsion. |

| LogP (Predicted) | ~3.9 - 4.1 | ~3.8 - 4.0 (Slightly lower due to dipole moment changes) |

| Boiling Point | ~275°C (Predicted) | ~265-270°C (Often slightly lower due to reduced packing efficiency) |

Note on Nomenclature

The term "2-ethoxy isomer" in technical literature typically refers to the ortho-positioning of the ethoxy group relative to the alkyl chain (as defined above). Researchers should be careful not to confuse this with 1-(2-Bromoethoxy)-2-ethoxybenzene (CAS 3259-03-8), a different chemical entity containing two oxygen atoms, often found as an impurity in Tamsulosin synthesis.

Part 2: Synthetic Pathways & Mechanistic Insights

Both isomers are synthesized via Williamson Ether Synthesis , alkylating the corresponding ethylphenol with 1,2-dibromoethane. However, the ortho-isomer requires modified conditions due to steric hindrance.

Reaction Mechanism

The reaction proceeds via an

Key Mechanistic Difference:

-

Meta-Pathway : The 3-ethylphenoxide anion is sterically accessible. The reaction proceeds rapidly with standard bases (

or -

Ortho-Pathway : The 2-ethyl group shields the phenolic oxygen. This steric shielding reduces the nucleophilicity of the phenoxide and retards the

attack. Consequently, the ortho-synthesis often requires:-

Higher temperatures (Reflux in MeCN or DMF).

-

Stronger agitation.

-

Strict control of stoichiometry to prevent elimination (formation of vinyl bromide side products) or double alkylation (formation of bis-phenoxy ethanes).

-

Synthesis Workflow Visualization (Graphviz)

Figure 1: General synthetic pathway for (bromoethoxy)ethylbenzenes. The ortho-isomer encounters a higher energy barrier at the Transition State due to steric clash.

Part 3: Analytical Differentiation (The "Fingerprint")

Distinguishing these isomers is critical during impurity profiling. Proton NMR (

NMR Spectroscopy (Diagnostic)

The aromatic region (6.5 – 7.5 ppm) is the discriminator.

| Region | Meta-Isomer (3-Ethyl) | Ortho-Isomer (2-Ethyl) |

| Aromatic Pattern | ABCD System (Distinct) | ABCD System (Clustered) |

| Key Signal | H2 Singlet (approx) : The proton between the ethyl and ethoxy groups appears as a singlet or narrow doublet ( | No Singlet : All aromatic protons have strong ortho/meta couplings ( |

| Splitting | 1 Singlet-like (H2), 2 Doublets (H4, H6), 1 Triplet (H5). | 2 Doublets, 2 Triplets (often overlapping into a multiplet). |

| Alkyl Chain | Ethyl ( | The |

IR Spectroscopy (C-H Bending)

The "Fingerprint Region" (600–900 cm⁻¹) reveals the substitution pattern via Out-of-Plane (OOP) bending vibrations.

-

Meta (1,3-disubstituted) : Shows three adjacent hydrogens and one isolated hydrogen.

-

Diagnostic Bands : Two strong bands at ~690 cm⁻¹ and ~780 cm⁻¹ .

-

-

Ortho (1,2-disubstituted) : Shows four adjacent hydrogens.

-

Diagnostic Band : Single strong band at ~750 cm⁻¹ .

-

Analytical Logic Flowchart

Figure 2: Decision tree for distinguishing regioisomers using spectroscopic data.

Part 4: Experimental Protocol (Synthesis of Meta-Isomer)

Note: This protocol is optimized for the meta-isomer. For the ortho-isomer, increase reaction time by 4-6 hours and consider using DMF as solvent.

Materials:

-

3-Ethylphenol (1.0 eq)

-

1,2-Dibromoethane (3.0 eq) – Excess used to prevent dimerization.[1]

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

Acetonitrile (ACN) or Acetone (Reagent Grade)

Procedure:

-

Preparation : In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-ethylphenol in ACN (0.5 M concentration).

-

Activation : Add anhydrous

. Stir at room temperature for 15 minutes to generate the phenoxide. -

Alkylation : Add 1,2-dibromoethane in a single portion.

-

Tip: Using a large excess (3-5 eq) minimizes the formation of the bis-ether byproduct (1,2-bis(3-ethylphenoxy)ethane).

-

-

Reflux : Heat the mixture to reflux (

for ACN) for 12–16 hours. Monitor by TLC (Mobile phase: 5% EtOAc in Hexanes).-

Differentiation: The ortho-isomer may require 24+ hours or higher temperature (DMF at

).

-

-

Workup : Cool to room temperature. Filter off inorganic solids. Concentrate the filtrate under reduced pressure.

-

Purification : Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

. -

Isolation : Purify via column chromatography (Silica gel, 0-5% EtOAc/Hexane gradient). The product is typically a colorless to pale yellow oil.

References

-

PubChem Compound Summary . 1-(2-Bromoethoxy)-3-ethylbenzene (CID 3816256).[2] National Center for Biotechnology Information. Available at: [Link]

-

PubChem Compound Summary . 1-(2-Bromoethoxy)-2-ethylbenzene (CID 28065368).[3] National Center for Biotechnology Information. Available at: [Link][3]

-

Spectroscopy Online . Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2020).[4] Detailed IR analysis of ortho/meta substitution patterns. Available at: [Link]

Sources

- 1. 1,2-Bis(2-broMoethoxy)benzene synthesis - chemicalbook [chemicalbook.com]

- 2. PubChemLite - 1-(2-bromoethoxy)-3-ethylbenzene (C10H13BrO) [pubchemlite.lcsb.uni.lu]

- 3. 1-(2-Bromoethoxy)-2-ethylbenzene | C10H13BrO | CID 28065368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

1-(2-Bromoethoxy)-3-ethylbenzene PubChem CID and chemical vendors

This guide provides an in-depth technical analysis of 1-(2-Bromoethoxy)-3-ethylbenzene , a specialized organic intermediate used primarily in medicinal chemistry and materials science.

Executive Summary

1-(2-Bromoethoxy)-3-ethylbenzene (CAS: 125797-09-3) is a bifunctional aromatic building block characterized by a meta-substituted ethyl group and a bromoethoxy linker. Its chemical utility lies in the differential reactivity of its functional groups: the alkyl bromide serves as an electrophilic handle for nucleophilic substitution (SN2), while the ethyl-substituted benzene ring provides lipophilicity and steric bulk, often required for optimizing hydrophobic interactions in drug targets (e.g., GPCRs, kinase inhibitors).

This compound is frequently employed as a "linker" moiety to tether pharmacophores or to introduce a phenoxyethyl spacer into supramolecular structures.

Chemical Identity & Properties

The following data establishes the baseline identity for validation and quality control (QC) purposes.

| Property | Value | Source/Note |

| Chemical Name | 1-(2-Bromoethoxy)-3-ethylbenzene | IUPAC |

| CAS Number | 125797-09-3 | Primary Identifier [1] |

| Molecular Formula | C₁₀H₁₃BrO | - |

| Molecular Weight | 229.11 g/mol | - |

| SMILES | CCc1cccc(OCCBr)c1 | - |

| InChI Key | MMUVKYKAWRDETJ-UHFFFAOYSA-N | Predicted [2] |

| Physical State | Colorless to pale yellow liquid | Standard for class |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water | Lipophilic ether |

| Predicted LogP | ~3.4 | Hydrophobic |

Synthetic Pathways & Production

For researchers unable to source the compound commercially, or requiring stable isotope-labeled variants, the following synthesis protocol is the industry standard. This method utilizes a Williamson Ether Synthesis , favoring mono-alkylation through stoichiometry control.

Reaction Logic

The synthesis involves the nucleophilic attack of the phenoxide ion (generated from 3-ethylphenol) on 1,2-dibromoethane.

-

Challenge: Preventing the formation of the dimer (1,2-bis(3-ethylphenoxy)ethane).

-

Solution: Use a large excess (3–5 equivalents) of 1,2-dibromoethane.

Detailed Protocol (Self-Validating)

Reagents:

-

3-Ethylphenol (1.0 eq)[1]

-

1,2-Dibromoethane (4.0 eq) – Acts as both reagent and co-solvent to suppress dimerization.

-

Potassium Carbonate (K₂CO₃) (2.0 eq) – Anhydrous, freshly ground.

-

Solvent: Acetone (Reagent Grade) or Acetonitrile (MeCN).

Step-by-Step Methodology:

-

Activation: Charge a round-bottom flask with 3-ethylphenol (10 mmol) and anhydrous Acetone (50 mL). Add K₂CO₃ (20 mmol). Stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Addition: Add 1,2-dibromoethane (40 mmol) in a single portion.

-

Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) for 12–18 hours. Monitor by TLC (Hexane:EtOAc 9:1). The product will be less polar than the starting phenol.

-

Workup: Cool to room temperature. Filter off the inorganic solids (KBr, excess K₂CO₃). Concentrate the filtrate under reduced pressure.

-

Purification: The residue contains the product and excess 1,2-dibromoethane. Remove the excess dibromide via high-vacuum distillation or column chromatography (Silica gel, 100% Hexanes → 5% EtOAc/Hexanes).

-

Validation: NMR should show a triplet at ~3.6 ppm (CH₂-Br) and a triplet at ~4.3 ppm (CH₂-O).

Synthesis Workflow Diagram

Figure 1: Reaction logic for the selective mono-alkylation of 3-ethylphenol. Excess dibromide is critical to minimize the dimer pathway.

Supply Chain & Vendor Landscape

Sourcing this intermediate requires navigating between "in-stock" building block vendors and custom synthesis houses.

| Vendor Type | Key Vendors | Catalog/Part # (Typical) | Lead Time |

| Primary Stock | Santa Cruz Biotechnology (SCBT) | sc-XXXX (Verify CAS) | 2-5 Days |

| Global Aggregator | Accela Chem | Check CAS 125797-09-3 | 1-2 Weeks |

| Bulk Synthesis | Enamine / Combi-Blocks | Inquiry Required | 2-4 Weeks |

Procurement Note: Always verify the substitution pattern (3-ethyl vs. 2-ethyl or 4-ethyl) by requesting the H-NMR or COA before purchase, as isomer confusion is common in catalog databases [1].

Applications in Drug Discovery

This molecule functions as a lipophilic linker . The bromo-terminus allows for the attachment of amines, thiols, or other nucleophiles, while the ethyl-phenyl group serves as a "tail" that can occupy hydrophobic pockets in receptor binding sites.

Key Reaction: Amination (Linker Strategy) The most common application is the displacement of the bromide by a secondary amine to form a tertiary amine pharmacophore.

-

Reaction: R₂NH + Ar-O-CH₂CH₂-Br → Ar-O-CH₂CH₂-NR₂

-

Conditions: K₂CO₃/MeCN or DIPEA/DMF, 60–80°C.

-

Relevance: This substructure mimics the side chains found in SERMs (Selective Estrogen Receptor Modulators) like Tamoxifen or GPCR antagonists [3].

Application Logic Diagram

Figure 2: Divergent synthetic utility of the bromoethoxy scaffold in medicinal chemistry.

Safety & Handling (EHS)

As an alkylating agent, this compound poses specific hazards. Protocols must be strictly followed.

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Alkylating Potential: Potential mutagen; handle as a suspect carcinogen.

-

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive (bromide degradation).

-

Disposal: Quench excess alkyl bromide with an amine-based waste stream or hydrolyze with alcoholic KOH before disposal.

References

-

Santa Cruz Biotechnology. 1-(2-bromoethoxy)-3-ethylbenzene Product Data. Retrieved from

-

PubChem. Compound Summary for Related Bromoethoxybenzenes. National Library of Medicine. Retrieved from

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Williamson Ether Synthesis).

-

Accela Chem. Product Catalog: CAS 125797-09-3. Retrieved from

Sources

Technical Guide: Nucleophilic Substitution of 1-(2-Bromoethoxy)-3-ethylbenzene

Executive Summary

1-(2-Bromoethoxy)-3-ethylbenzene (CAS: 915922-20-2) acts as a versatile lipophilic linker in medicinal chemistry.[1] Structurally composed of a meta-ethyl substituted phenol ether-linked to an ethyl bromide, it serves as a critical intermediate for introducing the 3-ethylphenoxyethyl moiety.[1] This substructure is pharmacologically privileged, appearing in Urease inhibitors (targeting H. pylori), Mcl-1 inhibitors (oncology), and 5-HT1A receptor agonists (CNS).

This guide details the optimized protocols for nucleophilic substitution (

Chemical Profile & Reactivity

The electrophilic center is the primary carbon attached to the bromine. The reaction proceeds via a concerted

| Property | Value / Description |

| IUPAC Name | 1-(2-Bromoethoxy)-3-ethylbenzene |

| Molecular Formula | |

| Molecular Weight | 229.11 g/mol |

| Physical State | Colorless to pale yellow oil (typically) |

| Reactivity Class | Primary Alkyl Halide (Activated for |

| Key Impurity | 1,2-Bis(3-ethylphenoxy)ethane (Dimer formed during synthesis) |

Mechanistic Insight

The reaction rate is governed by the steric accessibility of the

Figure 1: Reaction Pathways

Caption: Divergent synthesis pathways. Blue: Amination; Red: Etherification; Yellow: Thioetherification.

Application Note 1: N-Alkylation (Amination)

Context: This protocol is frequently used to synthesize serotonin receptor ligands where the 3-ethylphenoxyethyl chain acts as a hydrophobic anchor.[1]

Protocol A: Reaction with Secondary Amines

Reagents:

-

1-(2-Bromoethoxy)-3-ethylbenzene (1.0 equiv)[1]

-

Secondary Amine (e.g., Piperazine derivative) (1.2 equiv)

-

Potassium Carbonate (

), anhydrous (2.0 equiv) -

Potassium Iodide (

) (0.1 equiv) - Catalyst[1] -

Solvent: Acetonitrile (MeCN) or 2-Butanone (MEK)[1]

Step-by-Step Procedure:

-

Charge: To a round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.2 mmol) and anhydrous

(2.0 mmol) in MeCN (5 mL). -

Activation: Stir at room temperature for 15 minutes to ensure deprotonation/homogeneity.

-

Addition: Add 1-(2-Bromoethoxy)-3-ethylbenzene (1.0 mmol) followed by catalytic

(0.1 mmol).-

Note:

facilitates the Finkelstein reaction in situ, converting the bromide to a more reactive iodide.

-

-

Reflux: Heat the mixture to reflux (

) for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) or LC-MS.[1] -

Workup:

-

Cool to room temperature.[2]

-

Filter off inorganic salts (

). -

Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in DCM, wash with water. If the product is basic, an acid-base extraction (extract into 1M HCl, basify aqueous layer, extract back to DCM) yields high purity (>95%).

-

Application Note 2: Williamson Ether Synthesis

Context: Used in the synthesis of Mcl-1 inhibitors and liquid crystals.[1] The formation of a diaryl ether linkage requires a stronger base and often the "Cesium Effect" for optimal yields.

Protocol B: Reaction with Phenols

Reagents:

-

1-(2-Bromoethoxy)-3-ethylbenzene (1.0 equiv)[1]

-

Substituted Phenol (1.1 equiv)

-

Cesium Carbonate (

) (1.5 equiv) -

Solvent: DMF (N,N-Dimethylformamide)[1]

Step-by-Step Procedure:

-

Solvation: Dissolve the substituted phenol (1.1 mmol) in anhydrous DMF (3 mL).

-

Deprotonation: Add

(1.5 mmol). Stir at RT for 30 mins. The solution may change color (phenoxide formation). -

Alkylation: Add 1-(2-Bromoethoxy)-3-ethylbenzene (1.0 mmol) dropwise.

-

Heat: Warm the reaction to

.-

Critical: Do not overheat (

) to avoid elimination (E2) side products (formation of styrene derivatives).

-

-

Quench: Pour the mixture into ice-water (20 mL).

-

Isolation:

-

If solid precipitates: Filter and wash with water. Recrystallize from Ethanol.

-

If oil separates: Extract with EtOAc (

mL). Wash organics with 1M NaOH (to remove unreacted phenol) and Brine.

-

Troubleshooting & Optimization

If conversion is low (<50% after 24h), apply the Finkelstein Modification .

| Issue | Root Cause | Solution |

| Stalled Reaction | Bromide is a moderate leaving group.[1] | Add 50 mol% NaI in Acetone/MEK to convert R-Br |

| Elimination Product | Basicity too high / Temp too high. | Switch base from |

| Hydrolysis | Wet solvent (DMF/DMSO are hygroscopic). | Use molecular sieves (3Å) in the reaction vessel. |

Figure 2: Purification Decision Tree

Caption: Workflow for isolating the target substituted product.

Safety & Handling (PMI Control)

Critical Warning: 1-(2-Bromoethoxy)-3-ethylbenzene is an alkylating agent .[1]

-

Genotoxicity: Alkyl halides are structural alerts for mutagenicity (Ames positive potential).

-

Handling: All weighing and transfers must occur in a fume hood. Wear double nitrile gloves.

-

Quenching: Quench excess alkylating agent with an amine (e.g., morpholine) or thiolate solution before disposal to destroy reactive bromide species.

References

-

Urease Inhibitor Synthesis: Islam, M. et al. "Synthesis and evaluation of 5-phenoxylmethyl-1,3,4-oxadiazol-2-ones as potent urease inhibitors."[1] FASEB J., 2021.[3] (Demonstrates use of 3-ethylphenoxy linkers).[3]

-

Mcl-1 Inhibitors: "Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors."[4] National Institutes of Health (PMC). (Details etherification protocols for ethylphenoxy derivatives).

-

General ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Kinetics: "Characteristics of the SN2 Reaction." Chemistry LibreTexts. -

Safety Data: "Safety Data Sheet: 1-(2-Bromoethoxy)-2-ethoxybenzene (Analog)." Thermo Fisher Scientific.[5] (Used as surrogate for safety handling of phenoxyethyl bromides).

Sources

- 1. EP1702919A1 - Novel 2-heteroaryl-substituted benzimidazole derivative - Google Patents [patents.google.com]

- 2. ADME-Guided Design and Synthesis of Aryloxanyl Pyrazolone Derivatives to Block Mutant Superoxide Dismutase 1 (SOD1) Cytotoxicity and Protein Aggregation: Potential Application for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. papers.ssrn.com [papers.ssrn.com]

- 4. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

Application Notes and Protocols: A Guide to the Synthesis of Phenoxyethyl Bromides via Williamson Ether Synthesis

Abstract

This comprehensive guide details the preparation of phenoxyethyl bromides from phenols and 1,2-dibromoethane, utilizing potassium carbonate as the base in an acetone solvent system. This method, a variation of the classic Williamson ether synthesis, offers a practical and efficient route to a class of compounds valuable as intermediates in pharmaceutical and materials science research. This document provides an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization and troubleshooting.

Introduction: The Strategic Importance of Phenoxyethyl Bromides

Phenoxyethyl bromides are versatile bifunctional molecules that serve as key building blocks in organic synthesis. The presence of both an ether linkage and a reactive alkyl bromide functionality allows for sequential, selective transformations. This dual reactivity makes them valuable precursors for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and specialized polymers.

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of the ether bond.[1] The specific application of potassium carbonate (K₂CO₃) as a base in acetone for reacting phenols with dihaloalkanes like 1,2-dibromoethane presents a method that is both effective and operationally simple.[2] This approach avoids the need for stronger, more hazardous bases like sodium hydride while still achieving good to excellent yields.[3][4]

Mechanistic Insights: The Role of K₂CO₃ and Acetone

The synthesis of phenoxyethyl bromides via this method proceeds through a classic Sₙ2 mechanism, which can be broken down into two primary stages.[5][6]

Step 1: Deprotonation of the Phenol

Phenols are weakly acidic and require a base to be converted into the more nucleophilic phenoxide anion.[7][8] Potassium carbonate, while considered a weak base, is sufficiently basic to deprotonate the phenol.[9] This acid-base reaction is a reversible equilibrium, but the subsequent Sₙ2 reaction drives the overall process to completion.

Step 2: Nucleophilic Attack (Sₙ2 Reaction)

The generated phenoxide anion acts as a potent nucleophile. It attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in a bimolecular nucleophilic substitution (Sₙ2) reaction.[5][10] This concerted step involves the backside attack of the nucleophile, leading to the displacement of a bromide ion and the formation of the C-O ether bond.

The Critical Role of the Solvent System

The choice of acetone as the solvent is crucial for the success of this reaction. Acetone is a polar aprotic solvent.[11] This class of solvents can solvate cations (in this case, the potassium ion K⁺) but does not effectively solvate anions (the phenoxide). This leaves the phenoxide nucleophile "naked" and highly reactive, thereby accelerating the rate of the Sₙ2 reaction.[12] Furthermore, the relatively low boiling point of acetone (56°C) allows for the reaction to be conducted at a moderate reflux temperature, minimizing potential side reactions.[13]

Caption: Reaction Mechanism Workflow.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of phenoxyethyl bromides. The specific quantities and reaction times may need to be optimized for different substituted phenols.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Typical Stoichiometry |

| Substituted Phenol | Ar-OH | Varies | 1.0 eq |

| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 3.0 eq |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 3.0 eq |

| Acetone | C₃H₆O | 58.08 | Solvent |

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq), anhydrous potassium carbonate (3.0 eq), and acetone.[2]

-

Initial Stirring: Stir the suspension at room temperature for 15-20 minutes to ensure good mixing.

-

Addition of Alkylating Agent: Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.[2]

-

Reflux: Heat the reaction mixture to reflux (approximately 60°C) and maintain for 12-24 hours.[13][14] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup - Filtration: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the solid cake with a small amount of acetone.[15]

-

Workup - Concentration: Combine the filtrate and the acetone washings. Remove the acetone under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Dissolve the resulting crude residue in a suitable organic solvent such as ethyl acetate. Wash the organic layer with water and then with brine to remove any remaining inorganic salts.[2]

-

Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phenoxyethyl bromide.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, depending on its physical state.[16]

Caption: Experimental Workflow Diagram.

Optimization and Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reflux time and monitor by TLC. Ensure the reaction is at a gentle reflux. |

| Inefficient stirring. | Use a larger stir bar or a mechanical stirrer for larger scale reactions. | |

| Deactivated potassium carbonate. | Use freshly dried, anhydrous potassium carbonate. | |

| Formation of Bis-ether Product | High concentration of phenoxide relative to 1,2-dibromoethane. | Use a larger excess of 1,2-dibromoethane to favor mono-alkylation. |

| Low Yield | Loss of product during workup. | Ensure thorough extraction and minimize transfers. |

| Competing elimination reaction. | While less common with primary halides, ensure the temperature is not excessively high. |

Product Characterization

The structure and purity of the synthesized phenoxyethyl bromide should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure.[17] Key signals to look for in the ¹H NMR spectrum include the triplet signals for the two methylene groups (-O-CH₂- and -CH₂-Br) and the aromatic protons.[18]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic C-O ether stretch.

Safety Considerations

-

1,2-Dibromoethane: is a toxic and carcinogenic compound and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Acetone: is a flammable solvent. Avoid open flames and ensure proper grounding of equipment.

-

Potassium Carbonate: can be irritating to the eyes and skin. Wear appropriate PPE.

Conclusion

The preparation of phenoxyethyl bromides using potassium carbonate in acetone is a robust and scalable method suitable for a wide range of substituted phenols. Its operational simplicity, use of a relatively mild base, and the avoidance of harsh reaction conditions make it an attractive choice for both academic research and industrial drug development settings. By understanding the underlying mechanism and paying close attention to the experimental parameters, researchers can reliably synthesize these valuable chemical intermediates.

References

- PrepChem. (n.d.). Synthesis of 2-phenoxyethyl bromide.

- Reddit. (2021, August 5). Williamson ether synthesis of phenacet. I understand what all of the reactants do but I don't understand what the purpose of 2-butanone is. r/OrganicChemistry.

- Edubirdie. (n.d.). Williamson Ether Synthesis.

- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–411.

- ResearchGate. (n.d.). Reagents and conditions. (a) Phenol, allyl bromide (2 eq.), K2CO3 (2....

- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Organic Syntheses. (2007, January 11). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis.

- TSI Journals. (2016, November 22). A Brief Review: Microwave Assisted Ethers Synthesis.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of C3-Bridged Compounds Using 1,3-Dibromopropane.

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

- ResearchGate. (n.d.). The general procedure for the synthesis of compounds 1–20. (i): K2CO3,....

- BenchChem. (n.d.). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.

- Organic Chemistry Portal. (n.d.). Williamson Synthesis.

- TailoredRead. (2025, September 16).

- Quora. (2021, March 24).

-

Royal Society of Chemistry. (n.d.). Nano-K2CO3: Preparation, Characterization and Evaluation of Reactive Activities. .

- Organic Chemistry. (n.d.).

- Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.

- BenchChem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.